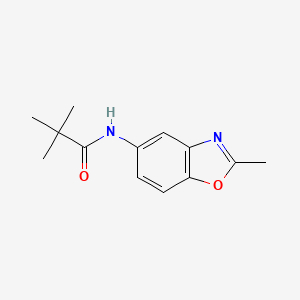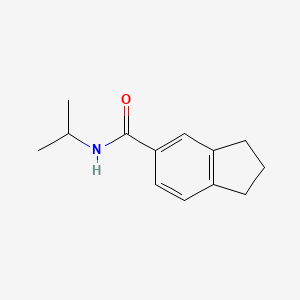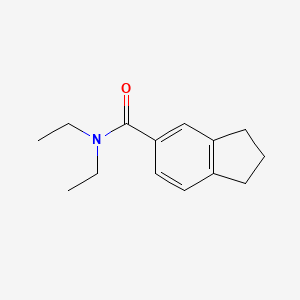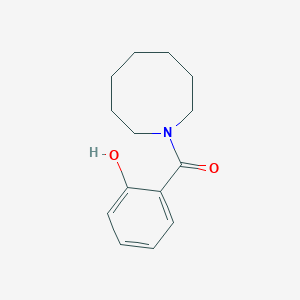![molecular formula C17H22N2O2 B7474787 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. CPP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
CPP acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a decrease in the firing rate of serotonergic neurons, leading to a decrease in the release of serotonin. This mechanism is thought to underlie the anxiolytic and antidepressant effects of CPP.
Biochemical and Physiological Effects
In addition to its effects on the 5-HT1A receptor, CPP has been shown to modulate other neurotransmitter systems, including the dopamine and norepinephrine systems. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that CPP may have potential applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be taken into consideration when using CPP in experiments.
Direcciones Futuras
CPP has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for research include:
1. Investigating the effects of CPP on other neurotransmitter systems and their potential therapeutic applications.
2. Studying the long-term effects of CPP on brain function and behavior.
3. Developing new analogs of CPP with improved solubility and selectivity for the 5-HT1A receptor.
4. Conducting clinical trials to determine the safety and efficacy of CPP in the treatment of neuropsychiatric disorders.
Conclusion
CPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments have been extensively studied. Further research is needed to determine its potential therapeutic applications in humans and to develop new analogs with improved properties.
Métodos De Síntesis
The synthesis of CPP involves the reaction of 1-(2-methylphenyl) piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CPP. Other methods of synthesis have also been reported, including the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
CPP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CPP has also been found to have anxiolytic and antidepressant effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression.
Propiedades
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-4-2-3-5-15(13)12-16(20)18-8-10-19(11-9-18)17(21)14-6-7-14/h2-5,14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMRDNCLOOAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474746.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)

